molecular formula C6H11NO2 B1297192 Ethyl 1-aminocyclopropanecarboxylate CAS No. 72784-47-5

Ethyl 1-aminocyclopropanecarboxylate

Cat. No.: B1297192
CAS No.: 72784-47-5
M. Wt: 129.16 g/mol
InChI Key: FDKHZRAIKUTQLE-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclopropanecarboxylate: is an organic compound with the molecular formula C6H11NO2. It is a derivative of 1-aminocyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol. This compound is of significant interest in both synthetic organic chemistry and biological research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of ethyl 1-aminocyclopropanecarboxylate typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 1-aminocyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

Ethyl 1-aminocyclopropanecarboxylate is used as a building block in the synthesis of various complex organic molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is studied for its role in plant growth regulation. It is a precursor to 1-aminocyclopropane-1-carboxylic acid, which is involved in the biosynthesis of the plant hormone ethylene .

Medicine:

The compound’s derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities. Its conformationally rigid structure makes it a useful scaffold in drug design.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

Ethyl 1-aminocyclopropanecarboxylate exerts its effects primarily through its conversion to 1-aminocyclopropane-1-carboxylic acid, which is a key intermediate in the ethylene biosynthesis pathway in plants . The compound interacts with enzymes such as ACC synthase and ACC oxidase, facilitating the production of ethylene, a hormone that regulates various physiological processes in plants.

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to its esterified carboxyl group, which imparts different solubility and reactivity properties compared to its non-esterified counterparts. This makes it particularly useful in synthetic applications where specific reactivity is required.

Properties

IUPAC Name

ethyl 1-aminocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKHZRAIKUTQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327704
Record name ethyl 1-aminocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72784-47-5
Record name ethyl 1-aminocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-aminocyclopropanecarboxylate
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